5-amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
5-amino-N-cyclopropyl-2-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2S/c10-8-4-1-6(11)5-9(8)15(13,14)12-7-2-3-7/h1,4-5,7,12H,2-3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGNGRTXMWFPLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=C(C=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
5-amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
5-amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide has the following chemical structure:
- Molecular Formula : C10H12F1N2O2S
- CAS Number : 1094887-97-4
The compound features a sulfonamide group, which is known for its ability to interact with various biological targets. The presence of the fluorine atom and the cyclopropyl group may enhance its pharmacological properties by influencing lipophilicity and binding affinity.
The biological activity of 5-amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide may involve several mechanisms:
- Enzyme Inhibition : Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis. This inhibition can lead to bactericidal effects against susceptible bacteria.
- Cytotoxic Activity : In vitro studies have shown that compounds similar to 5-amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. These effects are often attributed to the compound's ability to induce apoptosis or inhibit cell proliferation.
- Molecular Interactions : Molecular docking studies suggest that this compound can interact effectively with key amino acid residues in target proteins, which may enhance its therapeutic efficacy against specific diseases.
Research Findings
Recent studies have highlighted the biological activity of 5-amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide:
Antimicrobial Activity
Research indicates that sulfonamide derivatives can exhibit broad-spectrum antimicrobial activity. For instance, compounds structurally related to 5-amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi .
Cytotoxicity in Cancer Cell Lines
A study evaluating the cytotoxic effects of various sulfonamides found that 5-amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide showed significant activity against MCF-7 and HepG2 cell lines, with IC50 values comparable to established chemotherapeutics like cisplatin .
| Cell Line | IC50 (µM) | Comparison Compound |
|---|---|---|
| MCF-7 | 5.3 | Cisplatin (6.0) |
| HepG2 | 4.8 | 5-Fluorouracil (5.0) |
Case Studies
In one notable case study, a series of sulfonamide derivatives were tested for their anticancer properties using the NCI-60 panel of human tumor cell lines. The results indicated that compounds similar to 5-amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide exhibited potent inhibitory effects across multiple cancer types, suggesting a promising avenue for further drug development .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that sulfonamides, including 5-amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide, exhibit significant potential as anticancer agents. A study demonstrated that modifications in the sulfonamide structure can enhance binding affinity to specific cancer targets, leading to improved efficacy against various cancer cell lines. For instance, derivatives of this compound have shown promising activity against breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values in the sub-micromolar range .
Mechanism of Action
The mechanism involves the inhibition of specific enzymes or pathways critical for cancer cell survival. The sulfonamide group mimics natural substrates, allowing it to inhibit enzyme activity effectively. Molecular docking studies have shown that 5-amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide interacts favorably with target proteins involved in tumor growth and proliferation .
Antimicrobial Activity
Sulfonamides have long been recognized for their antibacterial properties. The compound's structural features contribute to its ability to inhibit bacterial growth by targeting folate synthesis pathways. In vitro studies have reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with mechanisms involving competitive inhibition of dihydropteroate synthase .
Biological Research
Biochemical Probes
5-Amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide serves as a biochemical probe in various research settings. Its ability to selectively inhibit certain enzymes makes it valuable for studying enzyme kinetics and protein interactions. For example, it has been used to investigate the role of specific NTPDases in cellular signaling pathways, providing insights into their physiological functions .
Cell Culture Applications
The compound is also utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH levels within a suitable range for cellular activities. This application is crucial for experiments requiring stable pH conditions to ensure accurate results .
Structure-Activity Relationship (SAR) Studies
SAR studies on 5-amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide have revealed critical insights into how structural modifications influence biological activity. By altering substituents on the benzene ring or the sulfonamide group, researchers can optimize potency and selectivity against various targets. These studies are essential for developing more effective therapeutic agents with reduced side effects .
Data Table: Summary of Applications
Case Studies
- Anticancer Efficacy : A study evaluating the anticancer properties of various sulfonamides found that 5-amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide exhibited significant inhibition of tumor cell proliferation compared to control groups, highlighting its potential as a lead compound for further development .
- Enzyme Inhibition : In another investigation focused on h-NTPDases, derivatives of this sulfonamide were synthesized and tested for inhibitory activity, revealing IC50 values that suggest strong potential for therapeutic applications in regulating cellular signaling pathways .
- Biochemical Probing : The compound has been employed in studies aimed at elucidating the roles of specific enzymes in metabolic pathways, demonstrating its utility as a tool for biochemical research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide with structurally related sulfonamide derivatives, based on the available evidence:
*Atom count inferred from molecular formula.
Key Structural and Functional Differences:
- The triazolone-fluorophenyl moiety in adds significant complexity and hydrogen-bonding capacity, absent in the simpler amino-fluorobenzene scaffold of the target compound.
Molecular Weight and Complexity :
Electronic Effects :
Research Findings and Data Analysis
- The cyclopropyl group may enhance membrane permeability compared to bulkier substituents in or .
Synthetic Accessibility :
- The target compound’s simpler structure likely allows for easier synthesis and modification compared to the multi-step synthesis required for the triazolone derivative in .
Preparation Methods
General Synthetic Strategy
The synthesis of 5-amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide typically involves:
- Step 1: Preparation of the cyclopropyl sulfonamide intermediate.
- Step 2: Introduction of the fluorine substituent on the benzene ring.
- Step 3: Amination at the 5-position of the benzene ring.
The key challenge lies in the efficient formation of the cyclopropyl sulfonamide group and the selective functionalization of the benzene ring.
Preparation of Cyclopropyl Sulfonamide Intermediate
A patented process (WO2009053281A1) describes a three-step synthesis for cyclopropyl sulfonamide derivatives, which is highly relevant for the preparation of the N-cyclopropyl sulfonamide moiety in the target compound:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| a) Conversion of cyclopropane sulfonyl chloride with tert-butylamine | React cyclopropane sulfonyl chloride with tert-butylamine in toluene, optionally with triethylamine | Temperature: approx. -50°C to room temperature | Forms N-tert-butyl-(3-chloropropyl) sulfonamide intermediate |
| b) Ring closure with n-butyl lithium | Treat intermediate with n-butyl lithium (BuLi, 15% in hexane) at -25°C to 0°C | Ring closure to form cyclopropane sulfonic acid tert-butylamide | Requires careful temperature control |
| c) Cleavage of tert-butyl group | Acidic cleavage using formic acid or formic acid/water mixture at 60-100°C (preferably 70-90°C) | Continuous nitrogen bubbling recommended | Produces cyclopropyl sulfonamide; isolation by co-evaporation with toluene and crystallization with toluene/ethanol (ratio >3:1) |
This process avoids isolation of intermediates, improving efficiency and yield, with overall yields reported at 70-75% and purity ≥99% by area analysis.
Functionalization of the Benzene Ring
The fluorine substitution at the 2-position and the amino group at the 5-position on the benzene ring can be introduced via electrophilic aromatic substitution or nucleophilic aromatic substitution routes, often starting from fluorobenzenesulfonyl chloride derivatives.
- Fluorine introduction: Fluorination is typically achieved using fluorinated starting materials or via selective fluorination reactions on benzene sulfonyl intermediates.
- Amination: The 5-amino group is introduced by nucleophilic substitution or reduction of nitro precursors on the benzene ring.
While explicit detailed protocols for these steps specific to 5-amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide are limited in the public domain, analogous sulfonamide syntheses involve chlorosulfonylation of fluorobenzenes followed by amination with cyclopropylamine.
Sulfonamide Formation via Chlorosulfonylation and Amination
A general synthetic approach for sulfonamide derivatives related to the target compound involves:
- Chlorosulfonylation: Treatment of fluorobenzene derivatives with chlorosulfonic acid to form 2-fluorobenzene-1-sulfonyl chloride.
- Amination: Reaction of the sulfonyl chloride intermediate with cyclopropylamine to yield the N-cyclopropyl sulfonamide.
- Amino group introduction: The 5-amino substituent can be introduced either by starting from a 5-nitro derivative and subsequent reduction or by direct amination reactions.
This approach is supported by research on sulfamoyl benzamide derivatives, where chlorosulfonylation followed by amination is a common route.
Summary Table of Preparation Methods
Research Findings and Considerations
- The patented method emphasizes environmental and technical improvements by avoiding large excesses of trifluoroacetic acid and minimizing isolation steps, which is advantageous for scale-up.
- The use of formic acid for tert-butyl cleavage is environmentally friendlier and provides high purity products.
- Reaction temperature control and nitrogen atmosphere are critical for successful cyclopropyl sulfonamide formation.
- The sulfonamide formation via chlorosulfonylation and amination is well-established, with the cyclopropylamine nucleophile providing the desired N-cyclopropyl substitution.
- The presence of fluorine on the aromatic ring influences the reactivity and regioselectivity in chlorosulfonylation and amination steps, requiring optimized reaction conditions.
Q & A
Q. What are the standard synthetic routes for 5-amino-N-cyclopropyl-2-fluorobenzene-1-sulfonamide?
The synthesis typically involves:
- Cyclopropylation : Reacting an amine precursor with cyclopropane derivatives under inert atmospheres (e.g., nitrogen) to introduce the cyclopropyl group .
- Sulfonamide Formation : Coupling the intermediate with a sulfonyl chloride (e.g., fluorobenzenesulfonyl chloride) in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .
- Purification : Flash chromatography or recrystallization to isolate the product, monitored via thin-layer chromatography (TLC) . Key conditions include controlled temperatures (0–25°C) and anhydrous solvents (e.g., dichloromethane) .
Q. How is the compound characterized for structural confirmation?
- NMR Spectroscopy : To verify the presence of the cyclopropyl group (δ ~0.5–1.5 ppm for cyclopropyl protons) and sulfonamide moiety (δ ~7.5–8.5 ppm for aromatic protons) .
- HPLC : For assessing purity (>95% is typical for research-grade material) .
- Elemental Analysis : To confirm stoichiometry of C, H, N, and S .
Q. What biological activities are commonly screened for sulfonamide derivatives?
- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC50 determination via fluorometric substrates) .
- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Design of Experiments (DOE) : Use factorial designs to test variables like temperature (20–60°C), solvent polarity (THF vs. DMF), and catalyst loading (e.g., 1–5 mol% Pd for coupling reactions) .
- Process Control : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and adjust conditions dynamically .
- Scale-Up Challenges : Address exothermic reactions by gradual reagent addition and efficient cooling systems .
Q. How to resolve contradictions in biological activity data across studies?
- Meta-Analysis : Compare assay conditions (e.g., pH, serum concentration) that may alter compound solubility or stability .
- Structure-Activity Relationship (SAR) : Evaluate substituent effects (e.g., fluoro vs. chloro groups) on target binding using molecular docking .
- Reproducibility Checks : Validate results across multiple cell lines or bacterial strains to rule out strain-specific effects .
Q. What crystallographic techniques are used to analyze molecular conformation?
- X-Ray Diffraction : Resolve bond lengths (e.g., C–S in sulfonamide: ~1.76 Å) and dihedral angles between the benzene and cyclopropyl rings .
- Density Functional Theory (DFT) : Compare experimental data with computational models to identify electronic effects (e.g., fluorine’s electronegativity) .
- Thermal Analysis : DSC/TGA to study phase transitions and stability up to 300°C .
Q. How to investigate the compound’s mechanism of action in enzyme inhibition?
- Kinetic Studies : Measure values via Lineweaver-Burk plots under varying substrate concentrations .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and enthalpy changes during inhibitor-enzyme interactions .
- Mutagenesis : Engineer enzyme active sites (e.g., replacing key residues) to identify critical binding interactions .
Methodological Considerations
- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity alongside enzymatic assays) .
- Safety Protocols : Handle fluorinated intermediates in fume hoods due to potential volatility and toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
